molecular formula C9H13NO2 B188584 (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol CAS No. 86604-78-6

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

Cat. No.: B188584
CAS No.: 86604-78-6
M. Wt: 167.2 g/mol
InChI Key: PSEPRWKZZJWRCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is an organic compound with the molecular formula C9H13NO2. It is a derivative of pyridine, a heterocyclic aromatic compound.

Scientific Research Applications

  • Sigma complexes formed from methoxide ion and Methoxy-3,5-dinitropyridines in dimethyl sulphoxide demonstrate contrasting behaviors between 2- and 4-methoxy compounds, showing the potential for chemical synthesis and molecular interaction studies (Biffin, Miller, Moritz, & Paul, 1970).

  • As a chiral auxiliary, the compound "(S)-(4 R )-2,2-Dimethyl-1,3-dioxolan-4-ylmethanol" has been synthesized and used for asymmetric synthesis of α-hydroxy esters, demonstrating its application in stereoselective chemical synthesis (Jung, Ho, & Kim, 2000).

  • Reactions of acetylenic esters with pyridines, including 3,5-Dimethylpyridine, in the presence of proton donors have been studied, showing the compound's utility in creating new molecular structures (Acheson & Woollard, 1971).

  • Infrared spectroscopy studies of methanol and dimethyl ether in ZSM-5 have highlighted the formation of a methoxy species from methanol, indicating potential applications in catalysis and chemical reaction mechanisms (Forester & Howe, 1987).

  • The reaction of N-substituted 4-methyl-2-pyrrolidinones with alkaline methoxide in methanol yielded 5-methoxy or 5,5-dimethoxy-4-methyl-3-pyrrolin-2-ones, showing its reactivity and potential in organic synthesis (Bellesia et al., 2001).

Safety and Hazards

The compound may cause skin irritation (H315) and serious eye irritation (H319). It may also cause respiratory irritation (H335) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol typically involves the reaction of 3,5-dimethylpyridine with methanol in the presence of a catalyst. The reaction conditions often include the use of solvents such as dichloroethane, methylene chloride, chloroform, dioxane, or tetrahydrofuran . The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-quality raw materials and advanced equipment to maintain consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: (4-Methoxy-3,5-dimethylpyridin-2

Properties

IUPAC Name

(4-methoxy-3,5-dimethylpyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-6-4-10-8(5-11)7(2)9(6)12-3/h4,11H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEPRWKZZJWRCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60235694
Record name 4-Methoxy-3,5-dimethylpyridine-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60235694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86604-78-6
Record name 4-Methoxy-3,5-dimethyl-2-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86604-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086604786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methoxy-3,5-dimethylpyridine-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60235694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxy-3,5-dimethylpyridine-2-methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.081.114
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,5-DIMETHYL-2-HYDROXYMETHYL-4-METHOXY-PYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GGY8VS6G2D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

94.9 g of (4-methoxy-3,5-dimethyl-2-pyridyl)methyl acetate are dissolved in 570 ml of ethanol. 285 ml of 3N sodium hydroxide solution are then added dropwise thereto at 0° and the mixture is stirred at room temperature for 3 hours. The ethanol is subsequently removed in vacuo, whereupon the residual aqueous solution is extracted three times with 300 ml of methylene chloride. The organic extracts are dried over sodium sulphate and evaporated in vacuo. The residue is crystallized from petroleum ether and there is obtained 4-methoxy-3,5-dimethyl-2-pyridylmethanol of melting point 49°-51°.
Quantity
94.9 g
Type
reactant
Reaction Step One
Quantity
570 mL
Type
solvent
Reaction Step One
Quantity
285 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Lithium aluminum hydride (0.94 g, 25.4 mmol) was dissolved in 100 ml of absolute THF and added in a dropwise manner to a stirred solution of compound 8 (2.5 g, 12.82 mmol) in 20 ml of THF at 0° C. The mixture was stirred at 0° C. for 2 hr. Excess LiAlH4 was then destroyed with ethyl acetate. The combined organic phases were dried, filtered, and evaporated in vacuo to give compound 9 (1.1 g, 50% yield). It gave same analytic data as those of an authentic sample.
Quantity
0.94 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
50%

Synthesis routes and methods III

Procedure details

3.5-Dimethyl-4-methoxypyridine-N-oxide (61.2 g) obtained in Example 2 was dissolved in CH3OH (458 ml). Dimethylsulfate (38 ml 0.4 moles) was added dropwise during 15 minutes and pH adjusted to 5.0 using 10M NaOH. The mixture was stirred for 15 minutes and thereafter refluxed for 1 hour. An additional amount of dimethylsulfate (3.8 ml, 0.04 moles) was added dropwise and the mixture was refluxed for 1.5 hours. Stirring was continued overnight at room temperature. Thereafter the mixture was heated to reflux and (NH4)2S2O8 (91.2 g, 0.4 moles) dissolved in water (169 ml) was added during 1.75 hours, followed by refluxing for 1.5 hours and stirring at room temperature overnight. Thereafter CH3OH (452 ml) was added. Precipitated salts were filtered off and discarded. After evaporation of CH3OH, the remaining water phase (pH 0.6) was adjusted to pH 10.0 using 10M NaOH (145 ml). The water phase was extracted three times with CH2Cl2. The combined CH2Cl2 phases were dried over Na2SO4, evaporated and dried, yielding 3,5-dimethyl-4-methoxy-2-hydroxymethylpyridine (44.2 g). The identity of the product was confirmed with 1H and 13C NMR and the purity checked with gas chromatography.
Quantity
61.2 g
Type
reactant
Reaction Step One
Name
Quantity
458 mL
Type
solvent
Reaction Step One
Quantity
38 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.8 mL
Type
reactant
Reaction Step Four
[Compound]
Name
(NH4)2S2O8
Quantity
91.2 g
Type
reactant
Reaction Step Five
Name
Quantity
169 mL
Type
solvent
Reaction Step Five
Name
Quantity
452 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods IV

Procedure details

30% aqueous sodium hydroxide was added over a solution of crude 2-acetoxymethyl-3,5-dimethyl-4-methoxypyridine prepared from 30.06 g (0.18 mole) of 2,3,5-trimethyl-4-methoxypyridine N-oxide, to pH 13. The mass was stirred for about 3.5 hours at 25°-28° C., with addition of 30% aqueous sodium hydroxide at the appropriate rate to hold the pH to between 11.7 and 13. Once the reaction was terminated (complete disappearance of the band located towards 1700 cm-1) the pH was adjusted to 6.5 with acetic acid, water was added and the mass was extracted with methylene chloride. The solvent was removed by vacuum distillation and finally 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine was distilled at 142°-145° C. (9 torr.) as a colourless liquid which crystallised on standing. 27.23 g were obtained. Yield 92.4%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30.06 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

A process for the preparation of compounds of formula I ##STR1## in which X is the radical OH or Cl, by the catalytic hydrogenation of 3,5-dimethyl-4-methoxy-2-cyanopyridine, subsequent reaction of the resulting 3,5-dimethyl-4-methoxy-2-aminomethylpyridine to give 3,5-dimethyl-4-methoxy-2-hydroxymethylpyridine and, if desired, chlorination to give 3,5-dimethyl-4-methoxy-2-chloromethylpyridine, and the novel intermediate 3,5-dimethyl-4-methoxy-2-aminomethylpyridine.
[Compound]
Name
OH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol
Reactant of Route 2
(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol
Reactant of Route 3
(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol
Reactant of Route 4
Reactant of Route 4
(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol
Reactant of Route 5
Reactant of Route 5
(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol
Reactant of Route 6
(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.